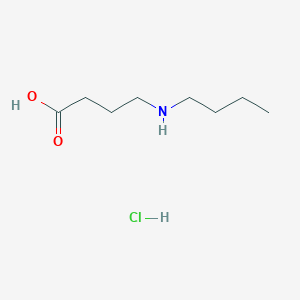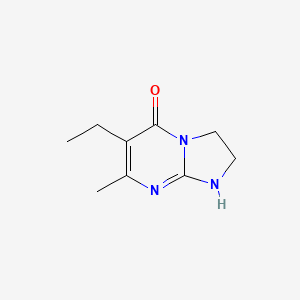
3,6-Di-tert-butyl-2-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3,6-di-tert-butylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups at the 3 and 6 positions and an ethoxy group at the 2 position on the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3,6-di-tert-butylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The ethoxy group can be introduced through an etherification reaction using ethyl bromide and a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of 2-Ethoxy-3,6-di-tert-butylphenol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-3,6-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
2-Ethoxy-3,6-di-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the production of plastics, rubber, and fuels to enhance stability and shelf life.
Mécanisme D'action
The antioxidant properties of 2-Ethoxy-3,6-di-tert-butylphenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic hydroxyl group plays a crucial role in this process. The compound can also chelate metal ions, preventing them from catalyzing oxidative reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the ethoxy group but has similar antioxidant properties.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, enhancing its steric hindrance and stability.
2-Ethoxyphenol: Lacks the tert-butyl groups, making it less sterically hindered and less effective as an antioxidant.
Uniqueness
2-Ethoxy-3,6-di-tert-butylphenol is unique due to the combination of ethoxy and tert-butyl groups, which provide both steric hindrance and electron-donating effects. This enhances its antioxidant properties and makes it more effective in stabilizing various industrial products.
Propriétés
Numéro CAS |
63508-03-2 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
3,6-ditert-butyl-2-ethoxyphenol |
InChI |
InChI=1S/C16H26O2/c1-8-18-14-12(16(5,6)7)10-9-11(13(14)17)15(2,3)4/h9-10,17H,8H2,1-7H3 |
Clé InChI |
NKSQVTJZCAGPDJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1O)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


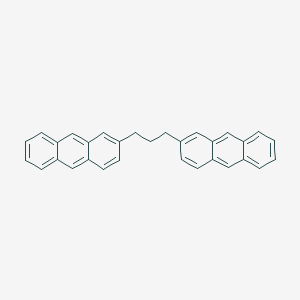
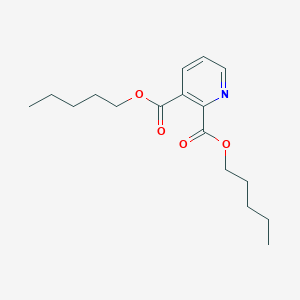
![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)
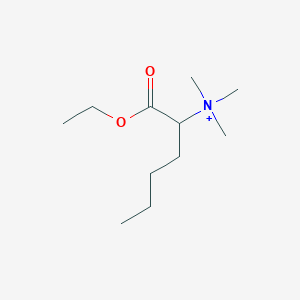
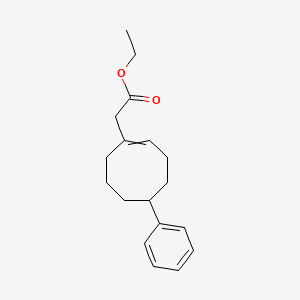

![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)
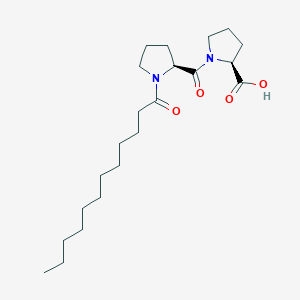

![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)
